Biochemical Potency: CC-671 Dual TTK/CLK2 Inhibition vs. Single-Target Comparators
CC-671 simultaneously inhibits TTK and CLK2 with single-digit nanomolar IC50 values, a dual profile absent in clinically relevant comparators. BAY‑1217389 is a more potent TTK inhibitor (IC50 = 0.63 nM) but lacks meaningful CLK2 activity; MPI‑0479605 inhibits TTK (IC50 = 1.8–4 nM) with no CLK2 engagement; TG003 is a CLK inhibitor with weak CLK2 activity (IC50 = 200 nM) and no TTK inhibition [1][2][3]. This dual inhibition enables CC-671 to simultaneously disrupt mitotic progression and pre-mRNA splicing, two orthogonal processes critical for TNBC cell survival [4].
| Evidence Dimension | Biochemical IC50 (nM) for TTK and CLK2 |
|---|---|
| Target Compound Data | TTK IC50 = 5 nM; CLK2 IC50 = 3 nM |
| Comparator Or Baseline | BAY‑1217389 (TTK IC50 = 0.63 nM, CLK2 >100 nM); MPI‑0479605 (TTK IC50 = 1.8–4 nM, CLK2 inactive); TG003 (CLK2 IC50 = 200 nM, TTK inactive) |
| Quantified Difference | CC-671 is the only compound achieving IC50 <10 nM on both kinases simultaneously; CLK2 potency advantage over TG003 is ≈67-fold. |
| Conditions | In vitro enzymatic assays; Invitrogen kinase panel (CC-671 tested at 3 μM against 255 kinases) |
Why This Matters
Buyers seeking a single probe capable of interrogating both mitotic checkpoint and mRNA splicing pathways must select CC-671, as no single comparator provides this dual potency.
- [1] Zhu D, et al. Mol Cancer Ther. 2018;17(8):1727-1738. doi:10.1158/1535-7163.MCT-17-1084 View Source
- [2] BAY 1217389 IC50: Chemical Probes Portal. View Source
- [3] MPI-0479605: AACR Abstract LB-204 (2009). TG003: Muraki M, et al. J Biol Chem. 2004. View Source
- [4] Riggs JR, et al. J Med Chem. 2017;60(21):8989-9002. doi:10.1021/acs.jmedchem.7b01223 View Source
